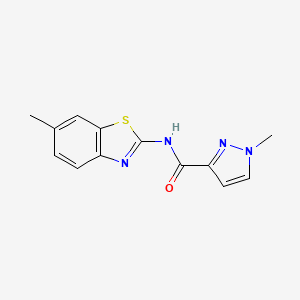![molecular formula C15H18N4O2 B14929131 4-{[(E)-(3-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14929131.png)
4-{[(E)-(3-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 3-hydroxybenzaldehyde with 1-methyl-N-propyl-1H-pyrazole-5-carboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature, resulting in the formation of the desired imine product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-formylphenyl derivatives.
Reduction: Formation of 3-hydroxyphenylmethylamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
4-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both a hydroxyl group and an imine group, which contribute to its diverse reactivity and potential biological activity .
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-[(3-hydroxyphenyl)methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-3-7-16-15(21)14-13(10-18-19(14)2)17-9-11-5-4-6-12(20)8-11/h4-6,8-10,20H,3,7H2,1-2H3,(H,16,21) |
InChI Key |
CNEKUQJJEUIZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B14929049.png)
![2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929056.png)

![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B14929065.png)
![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea](/img/structure/B14929068.png)
![N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide](/img/structure/B14929075.png)
![4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929078.png)
![1-(2-bromobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14929079.png)
![2-(4-bromo-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14929083.png)
![Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14929090.png)
![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929091.png)
![3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929102.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14929105.png)
![N-(propan-2-yl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14929127.png)
